molecular formula C17H27N3O2 B1278153 Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate CAS No. 681508-91-8

Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate

Cat. No. B1278153
M. Wt: 305.4 g/mol
InChI Key: VERAVZPFPZKVCT-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate" is a derivative of piperazine featuring a tert-butyl group and a carboxylate group. Piperazine derivatives are known for their biological activity and are often used as intermediates in the synthesis of various biologically active compounds. The tert-butyl group is a common protecting group in organic synthesis, and the presence of a methylamino group suggests potential for interaction with biological systems .

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves multi-step reactions, starting from simple precursors. For example, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was achieved through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Other methods include condensation reactions , modified Bruylants approaches , and nucleophilic substitution reactions . These methods yield key intermediates for further chemical transformations, with varying degrees of complexity and yield.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which often adopts a chair conformation. The spatial arrangement of substituents around the piperazine ring can influence the overall molecular conformation and, consequently, the biological activity of the compound. For instance, the crystal structure of a related compound showed that the piperazine ring adopts a chair conformation, and the dihedral angles between the rings in the molecule are indicative of its three-dimensional shape . Single crystal X-ray diffraction data is commonly used to confirm the molecular structure .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. These reactions include further amination, acylation, sulfonation, and substitution reactions . The reactivity of these compounds makes them versatile intermediates in the synthesis of more complex molecules, such as pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of tert-butyl and carboxylate groups can affect the compound's solubility in organic solvents. The intermolecular interactions, such as hydrogen bonding and π-π stacking, can contribute to the stability and crystallinity of the compound . Density functional theory (DFT) calculations, along with spectroscopic methods like NMR and IR, are often used to predict and confirm these properties .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate and its derivatives are synthesized using various chemical processes. For instance, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was prepared using a modified Bruylants approach, highlighting its steric congestion and novel chemistry, which is pharmacologically significant (Gumireddy et al., 2021). Similarly, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an important intermediate for biologically active benzimidazole compounds, synthesized through a low-cost amination process (Liu Ya-hu, 2010).

Crystallography and Molecular Structure

The crystal and molecular structures of these compounds have been extensively studied. The crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, for example, was characterized using spectroscopic methods and single crystal X-ray diffraction data, revealing a three-dimensional architecture (Sanjeevarayappa et al., 2015).

Anticorrosive Properties

Research has also focused on the application of these compounds in industrial contexts. For instance, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated significant anticorrosive behavior for carbon steel in acidic environments, showing high inhibition efficiency and strong adsorption on metal surfaces (Praveen et al., 2021).

Biological Activity

Some derivatives of tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate have been studied for their biological activities. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and tested against several microorganisms, showing moderate antibacterial and antifungal activities (Kulkarni et al., 2016).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 4-[4-(methylaminomethyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15-7-5-14(6-8-15)13-18-4/h5-8,18H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERAVZPFPZKVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428173
Record name tert-Butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate

CAS RN

681508-91-8
Record name tert-Butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Tintori, A Brai, MC Dasso Lang… - Journal of Medicinal …, 2016 - ACS Publications
Preventing HIV transmission by the use of a vaginal microbicide is a topic of considerable interest in the fight against AIDS. Both a potent anti-HIV agent and an efficient formulation are …
Number of citations: 23 pubs.acs.org

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